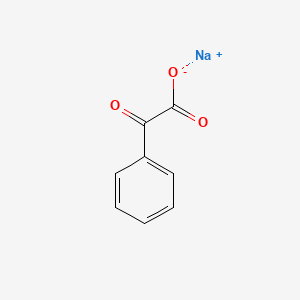

Sodium phenylglyoxylate

Description

Significance in Contemporary Chemical Synthesis

Phenylglyoxylic acid and its derivatives, including sodium phenylglyoxylate (B1224774), are valuable precursors and intermediates in modern organic synthesis. google.comsigmaaldrich.com These compounds are particularly useful in creating stereoisomerically enriched drug compounds, which can lead to improved yields and reduced chemical waste. google.com The parent compound, phenylglyoxylic acid, can be used to synthesize a variety of complex molecules such as O-acyl acetanilides, 2-arylbenzothiazoles, and 3-aryl-2H-benzo[b] google.comontosight.aibenzoxazin-2-ones. sigmaaldrich.com

The photochemistry of phenylglyoxylate esters has also been a subject of detailed study and application. The photolysis of these esters has been employed in the synthesis of β-lactams and cyclic lactones. acs.org More recently, phenylglyoxylic acid itself has been identified as a photocatalyst in the burgeoning field of photoorganocatalysis, which utilizes small organic molecules and light to drive chemical reactions. rsc.org This highlights the expanding role of phenylglyoxylates beyond being simple building blocks to acting as functional components in advanced synthetic methodologies. acs.orgrsc.org The synthesis of phenylglyoxylic acid derivatives is often achieved through the ring-opening of isatin (B1672199) and its derivatives, providing a pathway to α-ketoamides which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Table 1: Applications of Phenylglyoxylates in Chemical Synthesis

| Application Area | Specific Use | Resulting Compounds/Products |

|---|---|---|

| Intermediate Synthesis | Precursor for stereoisomerically enriched compounds. google.com | Mandelic acid derivatives, drug compounds. google.com |

| Precursor Chemistry | Synthesis of heterocyclic compounds. sigmaaldrich.com | 2-arylbenzothiazoles, 3-aryl-2H-benzo[b] google.comontosight.aibenzoxazin-2-ones. sigmaaldrich.com |

| Photochemistry | Photolysis for constructing cyclic systems. acs.org | β-lactams, cyclic lactones. acs.org |

| Photoorganocatalysis | Small organic molecule photocatalyst. rsc.org | Facilitates various C-C and C-X bond formations. rsc.org |

| α-Ketoamide Synthesis | Ring-opening of N-acetylisatin. researchgate.net | N-Glyoxylamino acid ester derivatives. researchgate.net |

Importance in Biological and Medical Technology Research

Sodium phenylglyoxylate and its related compounds have demonstrated considerable importance in biological and medical research. A primary application is its use as a biomarker for occupational or environmental exposure to volatile organic compounds like styrene (B11656) and ethylbenzene (B125841). chemicalbook.commedchemexpress.com The detection of phenylglyoxylic acid in biological samples such as urine is crucial for monitoring and diagnosing exposure in industrial settings. researchgate.net

Beyond its role as a biomarker, this compound is an intermediate in the synthesis of pharmaceutical compounds, including those with antineoplastic properties. medchemexpress.commedchemexpress.com Research has also pointed to the anti-inflammatory activity of this compound in animal models. medchemexpress.com Derivatives of phenylglyoxylic acid have been synthesized and investigated for a range of biological activities. ontosight.ai Studies have shown that certain phenylglyoxylic acid derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Additionally, these derivatives have been explored for their potential antioxidant, anti-inflammatory, and antimicrobial effects, making them candidates for further drug development. ontosight.ai

In the realm of medical technology, phenylglyoxylates are finding novel applications. Calcium phenylglyoxylate, a related salt, has been investigated as a biodegradable material for tissue engineering. ontosight.ai Furthermore, phenylglyoxylic acid has been utilized as a radical precursor for dynamic nuclear polarization (DNP) in hyperpolarized 13C magnetic resonance (MR) experiments. acs.org This technique enhances MR signals, and using phenylglyoxylic acid is advantageous as it can be activated with visible light, protecting other photosensitive molecules in the sample from potential degradation by UV light. acs.org

Table 2: Biological and Medical Research Applications of Phenylglyoxylates

| Research Area | Application | Specific Compound | Key Finding |

|---|---|---|---|

| Biomarker | Monitoring exposure to industrial solvents. medchemexpress.comresearchgate.net | This compound / Phenylglyoxylic Acid | Detectable metabolite of styrene and ethylbenzene in urine. medchemexpress.comresearchgate.net |

| Pharmaceutical Synthesis | Intermediate for drug synthesis. ontosight.aimedchemexpress.com | This compound / Potassium Phenylglyoxylate | Used in the synthesis of antineoplastic, anticoagulant, and antibacterial agents. ontosight.aimedchemexpress.com |

| Pharmacology | Investigation of inherent biological activity. researchgate.netontosight.ai | Phenylglyoxylic Acid Derivatives | Exhibit antibacterial, anti-inflammatory, and antioxidant properties. researchgate.netontosight.ai |

| Medical Technology | Biodegradable materials. ontosight.ai | Calcium Phenylglyoxylate | Potential use in tissue engineering applications. ontosight.ai |

| Advanced Imaging | Radical precursor for hyperpolarized 13C MR. acs.org | Phenylglyoxylic Acid | Enables enhanced MR imaging with photosensitive substrates. acs.org |

Historical Development of Phenylglyoxylate Chemistry

The study of phenylglyoxylic acid, also known as benzoylformic acid, and its derivatives has a history that extends back to the late 19th and early 20th centuries. Early synthetic methods were foundational to the field of organic chemistry. One of the initial processes for producing phenylglyoxylic acid esters involved the hydrolysis of benzoyl cyanide with a concentrated mineral acid, followed by the isolation and subsequent esterification of the resulting phenylglyoxylic acid. google.com This two-stage process, however, was often inefficient, with total yields ranging from 35% to 70% and the formation of significant by-products like benzoic acid esters. google.com

Another classic method detailed in the early literature is the oxidation of mandelic acid. orgsyn.org An established procedure involved the oxidation of mandelic acid using cold alkaline potassium permanganate (B83412) to produce benzoylformic acid, which could then be esterified to yield ethyl benzoylformate. orgsyn.org Alternative early routes started from benzaldehyde (B42025), which was processed with sodium bisulfite and sodium cyanide to form benzoyl nitrile; this intermediate was then hydrolyzed and oxidized to give benzoylformic acid. google.com The direct oxidation of styrene using potassium permanganate under alkaline conditions was also developed as a simpler operational path for industrial production. google.com A novel synthesis of substituted phenylglyoxylic acids was reported in 1948, indicating ongoing interest and development in the field during that era. acs.org These historical methods laid the groundwork for the more refined and diverse synthetic strategies used in contemporary chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDFZLZSWSCHFU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

611-73-4 (Parent) | |

| Record name | Benzeneacetic acid, alpha-oxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068459 | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43165-51-1 | |

| Record name | Benzeneacetic acid, alpha-oxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Phenylglyoxylate and Its Derivatives

Classical Synthetic Pathways to Phenylglyoxylic Acid and Esters

Traditional methods for synthesizing phenylglyoxylic acid and its esters have been well-established, relying on fundamental organic reactions such as oxidation and hydrolysis. These pathways are valued for their reliability and use of accessible starting materials.

A primary and widely cited method for preparing phenylglyoxylic acid is through the oxidation of suitable precursors, most notably mandelic acid. wikipedia.orgebi.ac.ukebi.ac.uk

Various oxidizing agents can be employed for this transformation. Potassium permanganate (B83412) is a common choice for the oxidation of mandelic acid to yield phenylglyoxylic acid. wikipedia.orgebi.ac.ukebi.ac.uk The reaction can be performed in an alkaline solution. orgsyn.org Another approach involves using sodium dichromate in the presence of sulfuric acid as the oxidant. guidechem.com Kinetic and product studies have been conducted on the oxidation of mandelic acid by permanganate across a wide pH range (1-13). nih.gov At pH 4.0, hydrous manganese oxide (HMO) has been shown to oxidize mandelic acid, yielding both phenylglyoxylic acid and benzaldehyde (B42025). rsc.orgrsc.org

Styrene (B11656) can also serve as a starting material, which is oxidized under alkaline conditions using potassium permanganate to produce benzoylformic acid. guidechem.com A newer method involves the oxidation of methyl esters of α-hydroxy acids, such as mandelic acid methyl ester, using lead tetraacetate to yield the corresponding α-keto esters. acs.org

Table 1: Comparison of Oxidation Methods for Phenylglyoxylic Acid Synthesis

| Precursor | Oxidizing Agent(s) | Key Conditions | Product | Reference |

| Mandelic Acid | Potassium Permanganate (KMnO₄) | Alkaline solution | Phenylglyoxylic Acid | wikipedia.org, orgsyn.org |

| Mandelic Acid | Sodium Dichromate (Na₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Temperature controlled below 10℃ | Phenylglyoxylic Acid | guidechem.com |

| Mandelic Acid | Hydrous Manganese Oxide (HMO) | pH 4.0 | Phenylglyoxylic Acid & Benzaldehyde | rsc.org, rsc.org |

| Styrene | Potassium Permanganate (KMnO₄) | Alkaline, temperature below 60℃ | Phenylglyoxylic Acid | guidechem.com |

| Mandelic Acid Methyl Ester | Lead Tetraacetate (Pb(OAc)₄) | Boiling benzene (B151609) or cyclohexane | Phenylglyoxylic Acid Methyl Ester | acs.org |

An alternative and industrially significant synthesis involves the hydrolysis of benzoyl cyanide. wikipedia.orgebi.ac.ukebi.ac.uk This method can be performed using concentrated hydrochloric acid. guidechem.comechemi.com In one procedure, benzoyl cyanide is stirred with concentrated hydrochloric acid at 50°C for 18 hours, yielding phenylglyoxylic acid with a 47% yield after purification. google.com

Another process utilizes a sulfuric acid/water system, often in the presence of chloride ions, to facilitate the hydrolysis of benzoyl cyanide. google.com For instance, benzoyl cyanide can be hydrolyzed in a system containing sodium chloride and 85% sulfuric acid at 50°C for 10 hours, achieving an 80% yield. guidechem.com This two-stage process can sometimes lead to the formation of benzoic acid as a byproduct. google.com The reaction temperature for the hydrolysis is typically maintained between 0° and 75°C. google.com

The synthesis of phenylglyoxylic acid esters, such as methyl phenylglyoxylate (B1224774) or ethyl benzoylformate, is a crucial related process. orgsyn.orgnih.gov These esters can be prepared through the direct esterification of phenylglyoxylic acid. orgsyn.org This is typically achieved by refluxing the acid with an alcohol, such as ethanol, in the presence of a catalyst like concentrated sulfuric acid. google.com

A combined hydrolysis-esterification process can be employed starting from benzoyl cyanide. google.com In this one-pot method, benzoyl cyanide is first hydrolyzed in a sulfuric acid/water system, and then an alcohol (e.g., methanol) is added to the reaction mixture, which is heated to produce the corresponding ester. google.com This approach has been shown to produce phenylglyoxylic acid methyl ester with a high yield of 96%. google.com Another example details the synthesis of phenylglyoxylic acid ethyl ester with an 85% yield. google.com Esterification can also be used to create more complex derivatives, such as a novel photoinitiator synthesized by reacting phenylglyoxylic acid with another compound in toluene (B28343) with methanesulfonic acid as a catalyst, achieving a 92.1% yield. researchgate.net

Modern and Specialized Synthesis Approaches

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for producing phenylglyoxylic acid and its derivatives, focusing on improving yields, reducing reaction times, and employing novel technologies.

Modern synthetic strategies often focus on multi-step, one-pot reactions and the careful optimization of reaction parameters to maximize yield and purity. youtube.comlibretexts.org

Biocatalysis offers a green and highly efficient route. A one-pot synthesis from racemic mandelic acids to phenylglyoxylic acid has been developed using cascade biocatalysis with engineered E. coli strains. acs.org Under optimized conditions, this method achieved a 98% conversion of 100 mM racemic mandelic acid within 48 hours. acs.org

Electrochemical synthesis represents another modern approach. The electrosynthesis of phenylglyoxylic acid from DL-mandelic acid has been demonstrated in a flow electrolyzer, achieving a high yield of 89%. rsc.org This method offers advantages like efficient mass transfer and scalability. rsc.org

Yield optimization is also a key focus in conventional synthesis. Studies have evaluated various coupling reagents, solvents, and bases to improve the efficiency of forming α-ketoamides from phenylglyoxylic acid. researchgate.net For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling reagent in dichloromethane (B109758) with triethylamine (B128534) as a base was found to be highly effective. researchgate.net A multi-step synthesis of an agricultural herbicide intermediate starting from phenylglyoxylonitrile involves the in-situ methanolysis of an amide intermediate to form phenylglyoxylic acid methyl ester. dcu.ie

Table 2: Modern Synthesis and Yield Optimization Examples

| Starting Material(s) | Method | Key Features | Product | Yield | Reference |

| Racemic Mandelic Acid | One-Pot Biocatalysis | Engineered E. coli, cascade reaction | Phenylglyoxylic Acid | 98% conversion | acs.org |

| DL-Mandelic Acid | Flow Electrolysis | Two-electrode configuration, NHPI mediator | Phenylglyoxylic Acid | 89% | rsc.org |

| Phenylglyoxylic Acid, Morpholine | Amide Coupling Optimization | TCT coupling reagent, CH₂Cl₂, Et₃N base | 2-morpholino-1-phenylethane-1,2-dione | 98% | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields. ulisboa.ptnih.gov This technology has been successfully applied to the synthesis of phenylglyoxylic acid derivatives.

The ring-opening of N-acylisatins with various amines and diamines to produce α-ketoamide and bis-(α-ketoamide) derivatives of phenylglyoxylic acid is significantly enhanced by microwave irradiation. researchgate.net Compared to conventional heating, the microwave-assisted method results in shorter reaction times, higher yields, and greater product purity. researchgate.netresearchgate.net For instance, the reaction of N-acetylisatin with 4-aminobenzoic acid to form a phenylglyoxylic acid derivative can be performed efficiently under microwave irradiation. researchgate.net It has been established that electron-withdrawing groups on the nitrogen atom of isatin (B1672199) derivatives facilitate these nucleophilic ring-opening reactions to yield phenylglyoxylic acid derivatives. nih.gov

Green Chemistry Principles in Phenylglyoxylate Synthesis

The synthesis of phenylglyoxylic acid and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, environmental impact, and the use of sustainable methods. researchgate.netskpharmteco.com Traditional chemical preparations often involve toxic reagents like cyanide and entail complex processes. acs.orgnih.gov In contrast, green approaches offer safer, more efficient, and environmentally benign alternatives.

One of the foremost green strategies is biocatalysis. Research has demonstrated the one-pot synthesis of phenylglyoxylic acid (PGA) from racemic mandelic acid using cascade biocatalysis. acs.orgnih.gov This method leverages engineered Escherichia coli strains that co-express multiple enzymes, including mandelate (B1228975) racemase, D-mandelate dehydrogenase (DMDH), and L-lactate dehydrogenase. acs.orgnih.gov This enzymatic cascade efficiently converts racemic mandelic acid into PGA with high conversion rates (up to 98%) and purity (99%), eliminating the need for toxic chemicals and coenzymes. nih.govnih.gov The use of whole-cell catalysis simplifies the process and represents a significant step towards industrial-scale green production of PGA. nih.govnih.gov

Another key principle of green chemistry is the use of reusable and efficient catalysts. The clean oxidation of methyl mandelate to methyl phenylglyoxylate has been achieved with high selectivity (85%) using a novel nanocatalyst. researchgate.net This catalyst, a heteropolyacid (20% w/w Cs2.5H0.5PW12O40) supported on K-10 clay, is reusable and facilitates a 100% atom-economical reaction with hydrogen peroxide as the oxidant. researchgate.net The process is noted for its simple workup and environmentally friendly nature. researchgate.net

Multicomponent reactions (MCRs) also embody green chemistry principles by minimizing waste and increasing efficiency. nih.gov Phenylglyoxylic acid has been used as a reactant in greener one-pot, multi-component syntheses to produce complex heterocyclic molecules, a process noted for its favorable atom economy and mass productivity. nih.govnih.gov Such methods reduce the number of sequential steps and purification stages, which aligns with the objectives of waste prevention and energy efficiency. nih.gov

The following table summarizes various green synthetic approaches for phenylglyoxylate derivatives.

| Product | Starting Material(s) | Method/Catalyst | Key Green Principles | Reference |

| Phenylglyoxylic Acid (PGA) | Racemic Mandelic Acid | Cascade biocatalysis with engineered E. coli | Avoids toxic reagents (cyanide), one-pot synthesis, high conversion. | acs.orgnih.gov |

| Phenylglyoxylic Acid (PGA) | D-Mandelic Acid | Whole-cell catalysis with E. coli expressing LhDMDH | Biosynthesis, no need for coenzyme addition, high purity. | nih.gov |

| Methyl Phenylglyoxylate | Methyl Mandelate | Reusable nanocatalyst (Cs-DTP/K-10 clay) with H₂O₂ | Reusable catalyst, 100% atom economy, easy workup. | researchgate.net |

| Tetrahydro-pyrrolobenzodiazepinones | 2-Azidobenzaldehydes, Amino esters, Maleimides, Phenylglyoxylic Acid | One-pot, three-component reaction | Favorable atom economy, high mass productivity. | nih.gov |

Mechanochemical Synthesis Utilizing Sodium Phenylglyoxylate

Mechanochemistry, defined as chemical reactions induced by mechanical energy, is a cornerstone of green chemistry due to its ability to reduce or eliminate the need for solvents. mdpi.comrsc.org This solventless approach not only minimizes waste but can also lead to the formation of novel products and improved reaction efficiencies. mdpi.comrsc.org

A notable application of this technique involves the use of this compound as a precursor in the synthesis of valuable metal complexes. Specifically, ruthenium carboxylate complexes have been prepared through the mechanochemical grinding of this compound with [RuCl₂(PPh₃)₃]. mdpi.com In this process, manual grinding of the solid reactants in a mortar and pestle at room temperature facilitates the exchange of chloride ligands for phenylglyoxylate ligands on the ruthenium center. mdpi.com

The research findings indicate that the reaction between [RuCl₂(PPh₃)₃] and this compound via manual grinding yields the corresponding dicarboxylate ruthenium complex. mdpi.com The reaction is rapid, with a 45% yield achieved after just 10 minutes of grinding. mdpi.com However, extending the grinding time to 30 minutes only marginally increased the yield to 47%, suggesting that the reaction reaches near completion quickly under these conditions. mdpi.com This contrasts with the synthesis using sodium pyruvate (B1213749), where the yield was significantly lower. mdpi.com

The sustainability of this mechanochemical route has been compared to conventional solution-based syntheses using green chemistry metrics like the E-factor (environmental factor) and Mass Productivity (MP). mdpi.comresearchgate.net For similar carboxylates like sodium benzoate, the mechanochemical route demonstrated a significantly better environmental profile, with a much lower E-factor and higher MP compared to the solvent-based method. mdpi.comresearchgate.net This highlights the resource efficiency and reduced environmental footprint of the mechanochemical process. researchgate.net

The table below details the results of the mechanochemical synthesis involving this compound.

| Reactant 1 | Reactant 2 | Method | Grinding Time | Yield | Reference |

| [RuCl₂(PPh₃)₃] | This compound | Manual Grinding | 10 min | 45% | mdpi.com |

| [RuCl₂(PPh₃)₃] | This compound | Manual Grinding | 30 min | 47% | mdpi.com |

Mechanistic Investigations of Reactions Involving Sodium Phenylglyoxylate

Photochemical Reaction Mechanisms of Phenylglyoxylates

The photochemistry of phenylglyoxylates is predominantly governed by the reactivity of their n-π* triplet excited states. acs.orgacs.org Upon photoexcitation, these compounds can undergo several competing reaction pathways, the efficiencies of which are influenced by factors such as the structure of the ester group, the concentration of the starting material, and the nature of the solvent. acs.orgacs.org

A key photochemical process for alkyl phenylglyoxylates is the intramolecular abstraction of a hydrogen atom from the γ-position of the alkyl ester chain by the excited carbonyl group. acs.org This process, analogous to the Norrish Type II reaction, proceeds through a 1,4-biradical intermediate. acs.orgnih.gov Subsequent α,β-cleavage of this biradical yields an α-hydroxyphenylketene intermediate and a carbonyl compound derived from the alkyl portion of the ester. acs.org

The rate of intramolecular γ-hydrogen abstraction is influenced by the conformation of the alkyl ester. For instance, cyclic alkyl phenylglyoxylates can exhibit enhanced Norrish Type II reactivity due to a more favorable conformation for hydrogen abstraction. acs.org Conversely, the presence of bulky substituents can hinder the necessary bond rotation, affecting the reaction rate. acs.org Studies have shown that the rate constant for intramolecular γ-hydrogen abstraction (k_N) for methyl phenylglyoxylate (B1224774) is significantly lower than that observed for some valerophenones, indicating a lower reactivity of the phenylglyoxylate triplet state in this regard. acs.org

In addition to the intramolecular pathway, the triplet excited state of a phenylglyoxylate can abstract a hydrogen atom from a second molecule, either another phenylglyoxylate molecule or a suitable hydrogen donor in the reaction medium. acs.orgacs.org This intermolecular hydrogen abstraction is a significant process, especially in non-polar, non-hydrogen-donating solvents. acs.org For example, the photoreaction of ethyl phenylglyoxylate in benzene (B151609) yields products derived from the intermolecular abstraction of a hydrogen atom from the ethyl group of one molecule by the excited triplet of another. acs.org This process generates α-hydroxyphenylcarboxy radicals and other radical species. acs.org

At lower concentrations of the starting material (e.g., <0.01 M), quantum yields greater than 1 have been observed for the formation of certain products. acs.orgacs.orgacs.org This observation strongly suggests the operation of a radical chain reaction mechanism. acs.orgacs.org The proposed mechanism involves the fragmentation of initially formed radicals, such as the benzoyl formate (B1220265) radical, which can lose carbon monoxide to form a benzoyl radical. acs.org These radicals can then propagate a chain reaction by abstracting hydrogen atoms from other molecules. acs.orgrsc.orglibretexts.org

The interplay between intramolecular and intermolecular hydrogen abstraction is a key feature of phenylglyoxylate photochemistry. acs.orgresearchgate.net A proposed general mechanism that accounts for these competing processes is outlined below:

Scheme 1: General Photochemical Pathways for Alkyl Phenylglyoxylates

Adapted from Hu & Neckers, 1996. acs.org

The formation of α-hydroxyphenylketene is a widely accepted consequence of the intramolecular γ-hydrogen abstraction pathway in the photolysis of alkyl phenylglyoxylates. acs.orgidexlab.com This highly reactive ketene (B1206846) intermediate has been postulated in numerous studies, although its direct observation can be challenging due to its transient nature. acs.org Its presence is often inferred from the isolation of its subsequent reaction products. For instance, α-hydroxyphenylketene can be trapped by various nucleophiles. acs.org In the presence of alcohols, it forms mandelate (B1228975) esters, while reaction with imines can lead to the formation of β-lactams. acs.org

The accumulation of the yellow-colored α-hydroxyphenylketene intermediate during photolysis can affect the quantum yields of product formation over time due to competitive light absorption. acs.orgacs.org While the tautomerization of α-hydroxyphenylketene to phenylglyoxal (B86788) has been proposed, phenylglyoxal has not been observed as a product in these photoreactions. acs.org

Biradicals are crucial, short-lived intermediates in the photochemical reactions of phenylglyoxylates. acs.orgresearchgate.netmdpi.com The primary 1,4-biradical is formed through the intramolecular γ-hydrogen abstraction. acs.org The subsequent fate of this biradical, either cleavage to form the ketene or cyclization to form lactones, dictates the final product distribution. acs.org

The quantum yields of the photochemical reactions of phenylglyoxylates are highly dependent on the reaction conditions, particularly the initial concentration of the starting material. acs.orgacs.orgacs.org Studies have shown that at lower concentrations, the quantum yield for the formation of the carbonyl product from the ester moiety can exceed unity, providing strong evidence for a radical chain process. acs.orgacs.org As the initial concentration increases, the quantum yield tends to decrease, which is attributed to the increased likelihood of intermolecular hydrogen abstraction and subsequent dimerization of the resulting radicals. acs.org

Kinetic studies, including laser flash photolysis, have been employed to measure the rate constants for the various competing processes. acs.orgrsc.org For methyl phenylglyoxylate in benzene, the rate constant for intramolecular γ-hydrogen abstraction (k_N) and intermolecular hydrogen abstraction (k_I) have been determined. acs.orgresearchgate.netnih.gov The triplet lifetimes of phenylglyoxylates are also a key parameter, with esters lacking γ-hydrogens, such as tert-butyl phenylglyoxylate, exhibiting substantially longer triplet lifetimes. acs.orgrsc.org

Below is a table summarizing representative quantum yields and rate constants for the photolysis of ethyl phenylglyoxylate in benzene.

Enzymatic Transformations of Phenylglyoxylate

Sodium phenylglyoxylate and its derivatives are substrates for a variety of enzymes, which catalyze their transformation with high specificity and efficiency. These enzymatic reactions are of significant interest for the synthesis of valuable chiral compounds and for understanding biosynthetic pathways.

One notable enzymatic transformation is the conversion of phenylglyoxylate in the biosynthesis of nonproteinogenic amino acids. For instance, in the biosynthesis of (S)-3,5-dihydroxyphenylglycine, a key component of glycopeptide antibiotics like vancomycin, an enzyme, DpgC, catalyzes the conversion of phenylacetyl-CoA to phenylglyoxylate. pnas.orgpnas.orgresearchgate.net This transformation is a remarkable net four-electron oxidation of the α-CH₂ group to a carbonyl group, coupled with the hydrolysis of the thioester linkage. pnas.orgpnas.org The reaction requires molecular oxygen, suggesting an oxygenase function for DpgC. pnas.orgpnas.org

The stereoselective reduction of the carbonyl group of phenylglyoxylic acid esters is another important enzymatic transformation. znaturforsch.com Biotransformations using whole-cell systems, such as blended plant materials (e.g., carrot, beetroot, apple), can reduce phenylglyoxylic acid esters to the corresponding mandelic acid esters with high yields and varying degrees of enantioselectivity. znaturforsch.com These reactions are typically catalyzed by alcohol dehydrogenases or reductases. znaturforsch.com The enantiomeric excess of the resulting mandelic acid ester can be influenced by the choice of biocatalyst and the addition of co-substrates or inhibitors. znaturforsch.com

Furthermore, the enzyme benzoylformate decarboxylase, a thiamine (B1217682) diphosphate-dependent enzyme, catalyzes the decarboxylation of benzoylformate (the conjugate base of phenylglyoxylic acid) to produce benzaldehyde (B42025) and carbon dioxide. wikipedia.org Additionally, engineered E. coli strains co-expressing enzymes like formate dehydrogenase and L-leucine (B1674790) dehydrogenase can be used for the enantioselective transformation of phenylglyoxylic acid to L-phenylglycine with high yield and enantiomeric excess. researchgate.net

The table below provides a summary of some enzymatic transformations involving phenylglyoxylate.

Biocatalytic Conversion Pathways

The biocatalytic conversion of phenylglyoxylate and its precursors represents a significant area of research, offering environmentally benign routes to valuable chiral compounds. One notable pathway involves the use of lipases, such as the commercially available immobilized lipase (B570770) B from Candida antarctica (Novozyme 435), to catalyze the transformation of phenylglyoxal. nih.govacs.org In an aqueous medium, Novozyme 435 facilitates both an intramolecular Cannizzaro reaction to produce mandelic acid and an oxidation reaction to yield phenylglyoxylic acid. nih.govacs.org The efficiency of these conversions is influenced by the choice of enzyme and the presence of organic co-solvents. For instance, while Novozyme 435 and free Candida antarctica lipase B (Lipozyme CALB) show significant conversion to phenylglyoxylic acid, other lipases like that from Rhizomucor miehei are less effective. nih.gov

Another important biocatalytic route is the synthesis of L-phenylglycine (L-Phg), a crucial building block for pharmaceuticals. This can be achieved from phenylglyoxylate (PG) using an engineered cofactor self-sufficient system. In one such system, L-phenylalanine (L-Phe) acts as the amino donor, and the enzyme PglE converts PG to L-Phg. frontiersin.org This pathway has been optimized through genetic engineering to enhance the production of L-phenylglycine. frontiersin.org

Furthermore, D-mandelate dehydrogenase (DMDH) has been identified as a key enzyme in the biosynthesis of phenylglyoxylic acid from D-mandelic acid. A novel NAD+-dependent D-mandelate dehydrogenase from Lactobacillus harbinensi (LhDMDH) has been shown to exhibit high catalytic activity for this oxidation reaction, presenting a promising method for the biocatalytic production of phenylglyoxylic acid. portlandpress.com

The following table summarizes the biocatalytic conversion of phenylglyoxal by different lipases after 24 hours in an aqueous buffer.

Table 1: Screening of Lipases for the Reaction of Phenylglyoxal

| Biocatalyst | Phenylglyoxylic Acid Conversion (%) | Mandelic Acid Conversion (%) |

|---|---|---|

| Novozyme 435 | 54 | 3 |

| Lipozyme CALB | 51 | 11 |

| RMIM | 47 | 4 |

| Lipase M | 0 | 0 |

Data sourced from a study on the enzyme-catalyzed reactions of phenylglyoxal. nih.gov

Enzyme Inhibition Kinetics and Hemiketal Formation

The interaction of α-keto acids, such as phenylglyoxylic acid, with enzymes can lead to significant inhibition of their catalytic activity. While specific kinetic studies on this compound are not extensively documented, the mechanisms of inhibition by structurally related α-keto compounds provide valuable insights. A common mechanism involves the formation of a tetrahedral intermediate, analogous to a hemiketal, with a nucleophilic residue in the enzyme's active site. unipi.it

For instance, α-keto amides have been identified as effective slow-binding inhibitors of aminopeptidases. The ketone carbonyl group of these inhibitors readily hydrates, and it is proposed that they form a tetrahedral adduct with the enzyme, mimicking the transition state of the catalyzed reaction. nih.gov This interaction can be quite stable, leading to potent inhibition. Similarly, prolyl oligopeptidase is inhibited by compounds that form covalent hemiacetal or hemiketal adducts with the active site serine residue. unipi.it

The inhibition of aldose reductase by glucose and other aldoses provides a relevant model. The cyclic hemiacetal form of these sugars can act as a partial nonclassical competitive inhibitor of the reduction of the open-chain aldehyde form. nih.gov This highlights that cyclic structures formed from carbonyl compounds can play a direct role in modulating enzyme activity.

In the context of phenylglyoxylate, it is plausible that it could inhibit certain dehydrogenases or other enzymes that bind α-keto acids. The inhibition mechanism would likely involve the nucleophilic attack of an active site residue (e.g., the hydroxyl group of a serine or the sulfhydryl group of a cysteine) on the electrophilic α-keto carbon of the phenylglyoxylate. This would form a tetrahedral hemiketal-like adduct, a stable transition-state analog that would inhibit the enzyme. The kinetics of such an inhibition could be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.govresearchgate.net Studies on the inhibition of pyruvate (B1213749) kinase by phenylpyruvate have shown competitive inhibition with respect to the enzyme's substrates. researchgate.net

Intramolecular Cannizzaro Reactions

The intramolecular Cannizzaro reaction of phenylglyoxal is a well-studied transformation that leads to the formation of mandelic acid. shareok.orgnih.gov This reaction involves the disproportionation of the two carbonyl groups within the same molecule, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol. In the case of phenylglyoxal, this results in the formation of mandelic acid. nih.gov

Traditionally, this reaction is catalyzed by strong bases like sodium hydroxide. The proposed mechanism involves an intramolecular hydride transfer from the hydrate (B1144303) of one carbonyl group to the other. nih.gov

More recently, biocatalysts have been shown to effectively catalyze this reaction. Novozyme 435, an immobilized lipase, can catalyze the intramolecular Cannizzaro reaction of phenylglyoxal in an aqueous medium to produce mandelic acid. nih.govacs.org Interestingly, this biocatalytic process occurs concurrently with the oxidation of phenylglyoxal to phenylglyoxylic acid. nih.govacs.org The glyoxalase enzyme system is also known to convert phenylglyoxal to mandelic acid, albeit through a different mechanism involving an enediol proton transfer. nih.gov

The efficiency of the enzyme-catalyzed intramolecular Cannizzaro reaction can be influenced by the reaction medium. The presence of organic co-solvents can have a marked effect on the course of the reaction, in some cases inhibiting the competing oxidation reaction and favoring the formation of mandelic acid. nih.gov

Catalytic Organic Reactions Facilitated by Phenylglyoxylates

Palladium-Catalyzed Amidation Processes

A significant development in the use of phenylglyoxylates is in palladium-catalyzed amidation reactions. A serendipitous discovery revealed that arylglyoxylic amides can be synthesized from arylglyoxylates and N,N-dialkylamides in the presence of a palladium catalyst and a 2,3-dihalopyridine. nih.govgla.ac.uk Initially, the expected product was a 2,3-diaroylpyridine, but instead, the arylglyoxylic amide was formed. nih.gov

The proposed mechanism suggests that the arylglyoxylate reacts with the halopyridine to form a traceless activated pyridyl ester of the arylglyoxylic acid. This activated intermediate then reacts with the N,N-dialkylamide, which acts as an amine surrogate, to yield the final arylglyoxylic amide. nih.govgla.ac.uk This reaction is sensitive to the palladium catalyst and ligand used, with Pd(OAc)₂ and P(o-tol)₃ being effective. nih.gov The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups on the arylglyoxylate. nih.govgla.ac.uk

The following table presents the optimization of the palladium-catalyzed amidation of this compound with N,N-dimethylacetamide (DMA).

Table 2: Optimization of Palladium-Catalyzed Amidation of this compound

| Entry | Catalyst (mol %) | Ligand (mol %) | Additive | Yield of 3a (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | CuI (15) | 68 |

| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | - | 67 |

| 3 | Pd(OAc)₂ (5) | - | - | 15 |

| 4 | - | P(o-tol)₃ (10) | - | 0 |

Reaction conditions: this compound (1a), 2,3-dibromopyridine, DMA, 120 °C, 24 h. Data adapted from a study on the serendipitous synthesis of arylglyoxylic amides. nih.gov

Other Metal-Catalyzed Coupling Reactions

Phenylglyoxylates have also been employed as substrates in other metal-catalyzed coupling reactions. For instance, copper-catalyzed asymmetric direct alkynylation of α-ketoesters, including derivatives of methyl 2-phenylglyoxylate, with terminal alkynes has been reported. unipi.it This reaction, utilizing a chiral prolinol-phosphine ligand, proceeds with high enantioselectivity to afford tertiary propargylic alcohols. The reaction is applicable to a range of α-ketoesters with various substituents on the aromatic ring. unipi.it

In another example, rhodium-catalyzed three-component coupling reactions involving a silyl (B83357) glyoxylate, an aldehyde, and an arylboronic acid have been developed. acs.org Silyl glyoxylates act as linchpin reagents in this process, enabling the synthesis of complex glycolate (B3277807) structures. acs.org

Furthermore, copper(II)-catalyzed decarboxylative C-N and C-O cross-coupling reactions between arylglyoxylic acids and isatins have been demonstrated. This reaction leads to the formation of 4H-benzo[d] nih.govnih.govoxazin-4-ones through a process involving decarbonylation. nih.gov Mechanistic studies suggest that the reaction proceeds via a benzoyl copper complex intermediate. nih.gov

Oxidative Reactions of Thiols with Phenylglyoxylic Acid as Photoinitiator

Phenylglyoxylic acid has emerged as an effective metal-free photoinitiator for the aerobic oxidation of thiols to disulfides. unipi.itacs.org This photochemical approach offers a mild, inexpensive, and environmentally friendly method for the synthesis of both symmetrical and non-symmetrical disulfides. nih.govacs.org The reaction is typically carried out using common household light bulbs as the light source and may be enhanced by the addition of a simple inorganic salt. acs.org

The mechanism of this reaction involves the photoexcitation of phenylglyoxylic acid, which then initiates a radical chain process. This method avoids the need for transition metal complexes or organic dyes, making it a green alternative in organic synthesis. unipi.it The low catalyst loading of phenylglyoxylic acid (as low as 1 mol%) required for these transformations further adds to its appeal. unipi.it The process is versatile and provides excellent yields for a wide range of thiol substrates. acs.org

Applications of Sodium Phenylglyoxylate in Advanced Chemical Research

Precursor in Fine Chemical Synthesis

The reactivity of the carbonyl and carboxylate groups in sodium phenylglyoxylate (B1224774) makes it an ideal starting material for the synthesis of high-value, structurally complex molecules known as fine chemicals. These chemicals are produced in relatively small quantities but are essential components in various industries, including pharmaceuticals and agriculture.

Synthesis of Non-Proteinogenic Amino Acids (e.g., L-Phenylglycine)

Sodium phenylglyoxylate is a key precursor in the synthesis of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code of organisms but are crucial components of many pharmaceuticals. A prominent example is the synthesis of L-phenylglycine and its enantiomer, D-phenylglycine.

L-phenylglycine is a valuable building block for various pharmaceuticals, including β-lactam antibiotics and the antitumor agent Taxol. nih.govnih.gov Microbial bioconversion and chemoenzymatic methods often utilize phenylglyoxylate as a central intermediate. In one biocatalytic approach, a heterologous L-phenylglycine pathway was constructed in Escherichia coli. This engineered pathway involved the conversion of L-phenylalanine to phenylglyoxylate, which was then reductively aminated to L-phenylglycine. By optimizing the enzymes in this pathway, researchers were able to significantly increase the production of L-phenylglycine. For instance, after 12 hours of biotransformation using a whole-cell biocatalyst, an initial 10 mM of L-phenylalanine yielded 0.23 mM of L-phenylglycine. nih.gov Further engineering, including the introduction of a cofactor self-sufficient system, led to a final L-phenylglycine titer of 3.72 mM (562.5 mg/L). nih.gov

Another chemoenzymatic strategy involves the enzymatic oxidation of mandelic acid to phenylglyoxylate, followed by an enantioselective reductive amination to produce (S)-phenylglycine. frontiersin.org Recombinant E. coli strains expressing this enzyme cascade have demonstrated high space-time yields. frontiersin.org Additionally, a process for preparing L-phenylglycine has been developed that eliminates the use of sodium cyanide by reacting chloroform, benzaldehyde (B42025), sodium hydroxide, and ammonia (B1221849) with a solid ammonium (B1175870) salt to produce racemic phenylglycine, which is then resolved. google.com

| Precursor/Substrate | Biocatalyst/Method | Product | Yield/Titer | Reference |

| L-Phenylalanine (10 mM) | E. coli whole-cell biocatalyst | L-Phenylglycine | 0.23 mM | nih.gov |

| L-Phenylalanine | Engineered E. coli with cofactor system | L-Phenylglycine | 3.72 mM (562.5 mg/L) | nih.gov |

| Racemic Mandelic Acid | Recombinant E. coli | (S)-Phenylglycine | Up to 80 g/L/d | frontiersin.org |

| Phenylglyoxylic Acid | Engineered E. coli with FDH and l-leucine (B1674790) dehydrogenase | L-Phenylglycine | 90.46% yield, 82.07 g/L/d | researchgate.net |

This table presents selected research findings on the synthesis of L-phenylglycine using this compound or its derivatives as precursors or key intermediates.

Intermediates in Pharmaceutical Production

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility is particularly notable in the production of D-phenylglycine, an essential side-chain for semi-synthetic β-lactam antibiotics like ampicillin (B1664943) and cephalexin. researchgate.net

Metabolic engineering of E. coli has enabled the fermentative production of D-phenylglycine from glucose. ontosight.ai In this engineered pathway, phenylpyruvate is converted through a series of enzymatic steps, with phenylglyoxylate as a key intermediate, to D-phenylglycine. researchgate.netontosight.ai This biotechnological approach offers a more sustainable alternative to traditional chemical synthesis.

Furthermore, phenylglyoxylic acid and its derivatives are utilized in the synthesis of other pharmaceutical compounds. For instance, they are used as intermediates in the production of antineoplastic (anti-cancer) compounds. medchemexpress.com Phenylglyoxylic acid derivatives have also been investigated for their potential to inhibit enzymes involved in cancer cell proliferation. ontosight.ai

Development of Agrochemicals and Herbicides

In the agrochemical sector, this compound and its esters are important precursors for the synthesis of herbicides and fungicides. A significant application is in the production of the herbicide Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one). dcu.ie

The synthesis of Metamitron often starts from phenylglyoxylic acid methyl or ethyl ester. dcu.ie A multi-step synthesis has been developed starting from the less expensive phenylglyoxylonitrile, which is first hydrolyzed and then esterified to produce phenylglyoxylic acid methyl ester. This ester is then converted through several steps, including the formation of a hydrazone and subsequent cyclization, to yield Metamitron. dcu.ie One reported synthesis of Metamitron from phenylglyoxylic acid ethyl ester 2-acetylhydrazone achieved a yield of 75% with the addition of anhydrous sodium acetate. dcu.ie

Phenylglyoxylate derivatives are also used in the synthesis of fungicides. For example, (pyridinyloxy)phenylglyoxylate O-methyl oximes have been developed as agrochemical fungicides. nih.gov A series of novel phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure, synthesized from phenylglyoxylate precursors, have shown significant acaricidal activity against Tetranychus cinnabarinus. nih.gov

| Precursor | Product | Yield | Reference |

| Phenylglyoxylic acid ethyl ester 2-acetylhydrazone | Metamitron | 75% | dcu.ie |

| Phenylglyoxylonitrile | Phenylglyoxylic acid methyl ester | 61% | dcu.ie |

This table highlights the use of phenylglyoxylate derivatives in the synthesis of agrochemicals with corresponding yields.

Construction of Complex Heterocyclic Systems

The chemical reactivity of phenylglyoxylic acid and its derivatives makes them valuable starting materials for the synthesis of a diverse range of heterocyclic compounds. gla.ac.ukchim.it These cyclic structures are fundamental scaffolds in many biologically active molecules.

For instance, phenylglyoxylic acid can be used in photocatalyzed reactions to prepare oxygenated heterocycles. chim.it The synthesis of various N-, O-, and S-heterocycles has been achieved through cyclization reactions involving alkynyl aldehydes, where phenylglyoxylic acid derivatives can serve as precursors to these aldehydes. google.com

In one example of green chemistry, phenylglyoxylic acid was used as a photoinitiator for the synthesis of disulfides, which can be important components of larger heterocyclic structures. rsc.org Furthermore, a mechanochemical, solvent-free method has been developed for the synthesis of ruthenium carboxylate complexes from this compound, demonstrating its utility in organometallic chemistry which often leads to catalytic systems for heterocycle synthesis. researchgate.net The reaction of [RuCl2(PPh3)3] with this compound via manual grinding for 30 minutes yielded the corresponding carboxylate complex in 47% yield. researchgate.net

Reagent in Biochemical and Biological Research

Beyond its role in chemical synthesis, this compound is increasingly being utilized as a reagent in biochemical and biological research to investigate and manipulate biological systems.

Probes for Biosynthetic Pathway Elucidation

This compound and its derivatives are valuable tools for elucidating biosynthetic pathways. By serving as a substrate for enzymes within a pathway, its conversion can be monitored to understand the function and kinetics of these enzymes.

One direct application as a probe involves the use of isotopically labeled this compound. In a study on the biosynthesis of the volatile compound phenylacetaldehyde (B1677652) in tea plants, [2H5]this compound was fed to tea leaves. The detection of [2H5]benzaldehyde confirmed the enzymatic conversion of phenylacetaldehyde to benzaldehyde, thus helping to elucidate a step in this metabolic pathway. oup.com

Furthermore, phenylglyoxylic acid derivatives have been studied for their ability to inhibit specific enzymes in metabolic pathways. ontosight.ai This inhibitory action can be used as a probing mechanism; by observing the effects of the inhibitor on the production of downstream metabolites, researchers can infer the function and position of the inhibited enzyme within the pathway.

In the context of hyperpolarized magnetic resonance imaging, phenylglyoxylic acid has been used as a radical precursor to hyperpolarize 13C-labeled metabolic substrates. nih.govacs.org This technique allows for the real-time in vivo tracking of metabolic pathways. The use of phenylglyoxylic acid is advantageous as it has a good safety profile and does not interfere with metabolism on the timescale of the experiments, making it a clean probe for studying metabolic fluxes. nih.govacs.org

Studies of Enzymatic Reaction Mechanisms

This compound and its corresponding acid form serve as critical molecules for investigating the mechanisms of various enzymatic reactions. Researchers utilize it as a substrate or an intermediate to probe enzyme specificity, kinetics, and metabolic pathways.

In the field of anaerobic metabolism, phenylglyoxylate is a key intermediate. Studies on the denitrifying bacterium Azoarcus evansii have identified and characterized a novel enzyme, phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating) . nih.gov This enzyme is crucial for the anoxic metabolism of phenylalanine and phenylacetate, where it oxidatively decarboxylates phenylglyoxylate to form benzoyl-CoA, a central compound in anaerobic aromatic metabolism. nih.gov The enzyme, induced during anaerobic growth with phenylglyoxylate, is highly specific for its substrate, exhibiting a Michaelis constant (Km) of 45 µM for phenylglyoxylate. nih.gov Similarly, research on Thauera aromatica has characterized phenylacetyl-CoA:acceptor oxidoreductase , a membrane-bound enzyme that produces phenylglyoxylate through the α-oxidation of phenylacetyl-CoA. nih.gov

Phenylglyoxylate is also involved in synthetic enzymatic cascades. It is a precursor in pathways designed for the production of non-proteinogenic amino acids like (S)-phenylglycine. frontiersin.org One such synthetic route involves the enzymatic oxidation of mandelic acid to phenylglyoxylate, which is then converted to (S)-phenylglycine in an enantioselective reductive amination step. frontiersin.org Furthermore, in the biosynthesis of the glycopeptide antibiotic chloroeremomycin, an enzyme known as DpgC has been shown to catalyze the conversion of phenylacetyl-CoA (PA-CoA) to phenylglyoxylate. pnas.org

Lipase (B570770) enzymes have also been studied using phenylglyoxylate precursors. Novozyme 435, a lipase from Candida antarctica, was found to catalyze the intramolecular Cannizzaro reaction of phenylglyoxal (B86788), yielding mandelic acid. asianpubs.org A notable secondary reaction observed was the oxidation of phenylglyoxal to phenylglyoxylic acid, demonstrating the promiscuous oxidative capabilities of the lipase under certain conditions. asianpubs.org After 24 hours, approximately 50% of the phenylglyoxal substrate was oxidized to phenylglyoxylic acid, while only about 4% was converted to mandelic acid. asianpubs.org

| Enzyme | Organism | Role of Phenylglyoxylate | Key Finding | Reference |

|---|---|---|---|---|

| Phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating) | Azoarcus evansii | Substrate | Oxidatively decarboxylates phenylglyoxylate to benzoyl-CoA. Km = 45 µM. | nih.gov |

| Phenylacetyl-CoA:acceptor oxidoreductase | Thauera aromatica | Product | Produced from the α-oxidation of phenylacetyl-CoA. | nih.gov |

| Novozyme 435 (Lipase) | Candida antarctica | Product | Formed as a byproduct from the oxidation of phenylglyoxal. | asianpubs.org |

| DpgC | Amycolatopsis orientalis | Product | Catalyzes the conversion of phenylacetyl-CoA to phenylglyoxylate. | pnas.org |

Applications in Medical Device and Diagnostic Tool Development

Phenylglyoxylic acid, the conjugate acid of this compound, is a recognized biomarker for exposure to industrial solvents like styrene (B11656) and ethylbenzene (B125841). healthmatters.ionih.govmedchemexpress.com This has spurred the development of advanced diagnostic tools and methods for its sensitive and selective detection in biological samples, primarily urine. nih.govresearchgate.netlabcorp.com

The development of these diagnostic tools relies on various analytical techniques. A colorimetric method has been developed for the rapid determination of phenylglyoxylic and mandelic acids in urine, where ether extracts of acidified urine are reacted with a sulphuric acid and formalin mixture to produce a measurable color change. nih.gov This method proved that the level of phenylglyoxylic acid is a highly sensitive index of styrene exposure. nih.gov More advanced methods utilize gas chromatography-mass spectrometry (GC-MS) for the simultaneous and accurate determination of urinary metabolites from several organic solvents, including phenylglyoxylic acid. researchgate.net

Recent research has focused on creating novel sensor technologies for biomarker detection, which could be integrated into future diagnostic devices. rsc.orgnih.gov For instance, a stable zinc-coordination polymer has been synthesized that exhibits an excellent fluorescence "turn-off" response when it detects phenylglyoxylic acid, demonstrating high sensitivity and selectivity. rsc.org The development of such fluorescent sensors, often based on metal-organic frameworks (MOFs), represents a significant step towards creating practical and efficient clinical diagnostic tools for monitoring exposure to harmful industrial chemicals. researchgate.netacs.org

Role in Advanced Analytical and Imaging Techniques

Beyond its use in traditional biochemical assays, this compound is playing a pivotal role in the advancement of sophisticated analytical and imaging technologies.

This compound (often referred to as phenylglyoxylic acid or PhGA in this context) has emerged as a highly effective radical precursor for dissolution dynamic nuclear polarization (DNP), a technique that dramatically enhances the signal in magnetic resonance (MR) imaging and spectroscopy. nih.govacs.orgnih.gov DNP requires a source of unpaired electrons, typically stable free radicals, to transfer spin polarization to nuclei like carbon-13 (¹³C). nih.govacs.org However, these stable radicals can be undesirable in vivo. nih.gov

PhGA offers a significant advantage by forming a nonpersistent radical upon photoirradiation. nih.govnih.gov Unlike other precursors such as pyruvic acid which require UV light, PhGA can be irradiated with visible light to generate the necessary radical. nih.govacs.orgnih.gov This is particularly crucial for hyperpolarizing photosensitive metabolic substrates that would degrade under UV exposure. nih.govnih.gov Once the hyperpolarized sample is dissolved, the PhGA-derived radical is quenched, which increases the longitudinal relaxation time (T₁) of the ¹³C signal. acs.org

Research has successfully demonstrated the use of PhGA to hyperpolarize the gluconeogenic probe ¹³C-dihydroxyacetone ([2-¹³C]DHAc), which is sensitive to UV light. nih.govacs.org This hyperpolarized probe was then injected into a mouse to monitor its metabolism in vivo, showcasing the practical utility of PhGA as a radical precursor for preclinical metabolic imaging. nih.govacs.orgnih.gov

| Hyperpolarized Substrate | Radical Precursor | Key Advantage of Precursor | Achieved Liquid-State ¹³C Polarization | Reference |

|---|---|---|---|---|

| [2-¹³C]dihydroxyacetone (DHAc) | Phenylglyoxylic Acid (PhGA) | Generates nonpersistent radical with visible light, protecting photosensitive substrates. | Up to 8.7% (16s after dissolution) | nih.govacs.org |

The chemical properties of phenylglyoxylate make it a valuable component in the design of fluorescent sensors and dyes. Its ability to participate in electron transfer processes and to act as a recognition site allows for the creation of probes that can detect specific analytes.

Researchers have developed numerous fluorescent sensors for phenylglyoxylic acid itself, which is a biomarker for styrene exposure. rsc.orgnih.govacs.org These sensors are often based on metal-organic frameworks (MOFs). For example, a novel Europium(III)-MOF (Eu-ttpd) was designed that shows a rapid fluorescence quenching response to phenylglyoxylic acid. nih.gov The mechanism involves photoinduced electron transfer (PET) and Dexter energy transfer (Dexter-ET) between the sensor and the analyte. nih.gov The detection limit of this sensor was remarkably low, and when integrated into a hydrogel, it allowed for visual detection through a red-to-blue color transformation. nih.gov Similarly, zinc-based MOFs have been shown to be effective quenching-based sensors for phenylglyoxylic acid in both water and simulated urine. acs.org The quenching mechanism in these systems is attributed to a combination of an internal filter effect (IFE) and photoinduced electron transfer. rsc.org

Beyond being the target analyte, the phenylglyoxylate moiety can be incorporated into the structure of a probe to make it responsive to other molecules. In one study, a p-nitro substituted-phenylglyoxylic acid group was built into an aminoquinoline fluorophore. rsc.org This created an α-keto acid structure that served as the specific reaction site for peroxynitrite (ONOO⁻), a reactive oxygen species. rsc.org The reaction with peroxynitrite released the fluorescent aminoquinoline, resulting in a strong "turn-on" signal. rsc.org In a different application, phenylglyoxylic acid was used as a key building block in a three-component reaction with a hydrazone and a boronic acid to assemble a modular fluorophore platform known as BASHY dyes. nih.gov

| Sensor/Dye Type | Role of Phenylglyoxylate | Detection Target | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Europium(III)-MOF (Eu-ttpd) | Analyte | Phenylglyoxylic Acid | Fluorescence Quenching (PET & Dexter-ET) | nih.gov |

| Zinc-based MOF | Analyte | Phenylglyoxylic Acid | Fluorescence Quenching (IFE & PET) | rsc.orgacs.org |

| Aminoquinoline-based probe | Structural Component (Response Site) | Peroxynitrite (ONOO⁻) | Turn-on Fluorescence | rsc.org |

| BASHY Dye | Structural Component (Building Block) | N/A (Fluorophore Synthesis) | Three-component assembly | nih.gov |

Theoretical and Computational Chemistry Studies of Phenylglyoxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of molecular systems. semanticscholar.org It is particularly valuable in studying phenylglyoxylate (B1224774) and its derivatives, providing a balance between computational cost and accuracy.

Prediction of Reaction Mechanisms and Energetics

DFT calculations are instrumental in elucidating the complex reaction mechanisms involving phenylglyoxylate. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

For instance, in the context of the Paternò-Büchi reaction, which involves the photochemical reaction of a carbonyl compound with an alkene to form an oxetane, computational studies have been used to investigate the biradical intermediates formed from phenylglyoxylates. mdpi.com These calculations help in understanding the stability of different conformers of these intermediates and predicting the stereoselectivity of the reaction. Studies have shown that the relative energies of biradical conformers can determine whether a product is formed under kinetic or thermodynamic control. mdpi.com

In enzymatic reactions, such as the decarboxylation of phenylglyoxylate by benzoylformate decarboxylase, DFT calculations have been employed to explore the catalytic mechanism. ebi.ac.uk These studies can detail the role of cofactors and active site residues, such as the proton relay system involving histidine and glutamate, in facilitating the reaction. ebi.ac.uk The calculations can model the entire catalytic cycle, from the initial nucleophilic attack to the final product release, providing a step-by-step energetic profile of the reaction. ebi.ac.uk

Furthermore, DFT has been used to investigate the photodecomposition of phenylglyoxylic acid, a process that can proceed through different pathways, including Norrish Type I and Type II reactions. researchgate.netacs.org These calculations can help rationalize the formation of observed products, such as benzaldehyde (B42025) and carbon monoxide, by determining the energy barriers associated with each potential reaction step. acs.org

| Reaction Type | System Studied | Key Findings from DFT |

| Paternò-Büchi Reaction | Chiral phenylglyoxylates with furan | Identified and determined the relative stability of biradical intermediates, explaining product diastereoselectivity. mdpi.com |

| Enzymatic Decarboxylation | Phenylglyoxylate with Benzoylformate Decarboxylase | Elucidated the multi-step reaction mechanism involving a thiamine (B1217682) pyrophosphate (TPP) cofactor and a proton relay system. ebi.ac.uk |

| Photodecomposition | Phenylglyoxylic acid | Investigated competing Norrish Type I and Type II reaction pathways and the formation of radical intermediates. researchgate.netacs.org |

| C-H Functionalization | Iron-catalyzed reactions | Computed free energy profiles to understand the origins of stereoselectivity in C-H alkylation reactions. researchgate.net |

Electronic Structure and Bonding Analysis

DFT calculations provide detailed information about the electronic structure of phenylglyoxylate, including the distribution of electron density, the nature of molecular orbitals, and the characteristics of chemical bonds. This analysis is crucial for understanding the molecule's reactivity and spectroscopic properties.

The analysis of the highest occupied molecular orbital (HSOMO) and lowest singly occupied molecular orbital (LSOMO) in radical intermediates of reactions involving phenylglyoxylates can explain the regioselectivity of bond formation. mdpi.com For example, in the reaction with 2,3-dihydrofuran, the localization of these orbitals on different parts of the reacting molecules dictates the preferred orientation of the cycloaddition. mdpi.com

DFT is also used to calculate spectroscopic properties, such as infrared (IR) and Raman spectra, which can then be compared with experimental data to confirm the structure of the molecule and its derivatives. nih.gov For instance, the calculated vibrational frequencies of porphyrins substituted with phenyl groups have shown good agreement with experimental Raman spectra, aiding in the assignment of vibrational modes. nih.gov

Furthermore, the electronic structure analysis can shed light on the nature of transient species. For example, in the photochemistry of 9-fluorenone (B1672902) oxime phenylglyoxylate, DFT computations have been essential in elucidating the structures and dynamics of the transient iminyl and benzoyl radicals formed upon photolysis. researchgate.net

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations of forces with classical molecular dynamics. arxiv.org This method allows for the study of the dynamic evolution of a chemical system at finite temperatures, providing insights into reaction dynamics, solvent effects, and the behavior of complex systems over time. rsc.org

AIMD simulations can be particularly useful for studying reactions in solution, where explicit solvent molecules can play a crucial role. For example, in the degradation of sugars in acidic aqueous solution, AIMD has shown that water molecules not only compete for protons but also influence the stability of C-C and C-O bonds through hydrogen bonding, thereby affecting the reaction pathways. nih.gov

In the context of phenylglyoxylate systems, AIMD could be employed to simulate the decarboxylation reaction in an aqueous environment, capturing the dynamic interactions with water molecules and their influence on the reaction barrier. It can also be used to study the conformational dynamics of the phenylglyoxylate molecule and its intermediates in solution. Fragment-based AIMD methods are being developed to make these computationally intensive simulations more feasible for larger systems, such as those encountered in combustion chemistry. mdpi.com

Computational Modeling of Intermediate Species

The direct experimental observation of reaction intermediates is often challenging due to their short lifetimes. Computational modeling provides a vital tool to study these transient species and understand their role in a reaction mechanism.

Techniques like time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy, when combined with computational calculations, can provide detailed information about the structure and reactivity of intermediates. researchgate.net In the study of alkyl phenylglyoxylate photochemistry, transient bands in TRIR spectra were assigned to benzoyl and alkyl mandelate (B1228975) ester radicals with the aid of computational analysis. researchgate.net

Computational studies have also been crucial in understanding biradical intermediates in photochemical reactions. mdpi.com By calculating the energies and geometries of different spin states and conformers, researchers can predict the lifetime and subsequent reactions of these biradicals. For instance, the interconversion barriers between different stable conformers of biradicals can be calculated to understand the final product distribution. mdpi.com

In enzymatic reactions, computational modeling can help to identify and characterize elusive intermediates. For example, in the decarboxylation of pyruvate (B1213749) (a related alpha-keto acid), a combination of NMR spectroscopy and computational methods has been used to observe and characterize a previously proposed hydroperoxy-hydroxypropanoate intermediate. acs.orgresearchgate.net Similar approaches could be applied to the study of phenylglyoxylate reactions to gain a more complete picture of the reaction mechanism.

| Intermediate Type | Reaction Context | Computational Method(s) | Key Insights |

| Biradical Intermediates | Paternò-Büchi reaction of phenylglyoxylates | DFT | Determined relative stabilities and geometries of conformers, explaining product ratios. mdpi.com |

| Benzoyl and Mandelate Radicals | Photolysis of alkyl phenylglyoxylates | TRIR spectroscopy combined with DFT | Assigned transient IR bands to specific radical species and elucidated their formation pathways. researchgate.net |

| Enzyme-Substrate Intermediates | Benzoylformate decarboxylase with phenylglyoxylate | DFT | Modeled the covalent adduct between the TPP cofactor and the substrate, and subsequent reaction steps. ebi.ac.uk |

| Iminyl Radicals | Photodissociation of oxime phenylglyoxylates | TREPR spectroscopy and DFT | Identified and characterized transient iminyl radicals, providing evidence for N-O bond homolysis. researchgate.net |

Advanced Analytical Methodologies for Phenylglyoxylate Research

Chromatographic Separation and Detection

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For sodium phenylglyoxylate (B1224774), several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like sodium phenylglyoxylate. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the stationary phase is non-polar and the mobile phase is polar.

A common approach for the analysis of phenylglyoxylic acid involves a mobile phase consisting of an aqueous component, often a buffer, and an organic modifier like methanol (B129727) or acetonitrile. sielc.comnih.gov For instance, a simple isocratic HPLC method with UV detection can be employed for the simultaneous determination of phenylglyoxylic acid and other metabolites. nih.gov In one such method, a C18 column was used with a mobile phase of methanol and potassium dihydrogen phosphate (B84403) buffer (pH 2.5; 10 mM) in a 10:90 (v/v) ratio, with detection at 220 nm. nih.gov The total time for separation under these conditions can be less than 10 minutes. psu.edu For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

The coupling of HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity, which is particularly useful for analyzing complex biological samples. HPLC-MS/MS methods have been developed for the quantitative determination of phenylglyoxylic acid in urine, where isotopic dilution with a deuterated internal standard (Sodium Phenyl-D5-glyoxylate) is used to compensate for matrix effects and improve accuracy. researchgate.netresearchgate.net This approach allows for very low limits of detection and quantification. researchgate.net

Table 1: HPLC and HPLC-MS/MS Methods for Phenylglyoxylic Acid Analysis

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 | Methanol-potassium dihydrogen phosphate (pH 2.5; 10 mM; 10:90, v/v) | UV (220 nm) | Simultaneous determination with mandelic acid, styrene (B11656) glycol, and hippuric acid in cell culture medium. nih.gov | nih.gov |

| HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | UV | Analysis of phenylglyoxylic acid. sielc.com | sielc.com |

| HPLC | C18 | Water-methanol (90:10) with 0.5% acetic acid | UV | Determination of mandelic acid and phenylglyoxylic acid in urine. psu.edu | psu.edu |

| HPLC-MS/MS | Kinetex 2.6 C-18 | 0.01 M phosphate buffer (pH 3) and methanol (85:15 v/v) | MS/MS | Quantitative determination of mandelic and phenylglyoxylic acid in urine. researchgate.netresearchgate.net | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen atoms in the carboxyl group with trimethylsilyl (B98337) (TMS) groups. nih.govacademax.com After derivatization, the sample is injected into the GC-MS system, where it is separated on a capillary column, such as a DB-5MS, and detected by a mass spectrometer using an electron ionization (EI) source. nih.govacademax.com This method has been successfully applied to the simultaneous determination of phenylglyoxylic acid, mandelic acid, and cotinine (B1669453) in human urine. nih.govacademax.com

Table 2: GC-MS Method for Phenylglyoxylic Acid Analysis in Urine

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | nih.govacademax.com |

| GC Column | DB-5MS capillary column | nih.govacademax.com |

| Ionization Source | Electron Ionization (EI) | nih.govacademax.com |

| Application | Simultaneous analysis of cotinine, phenylglyoxylic acid, and mandelic acid in human urine. nih.govacademax.com | nih.govacademax.com |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. southampton.ac.uk SFC offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC. southampton.ac.uk

The analysis of polar compounds like organic acids by SFC can be challenging due to their poor solubility in supercritical CO2. nih.govnsf.gov To overcome this, polar organic modifiers such as methanol are added to the mobile phase. thieme-connect.com For the analysis of phenylglyoxylic acid, a method using a Diol bonded phase silica (B1680970) column with a co-eluent of ethanol-water-methanesulfonic acid in CO2 has been developed. nih.gov

To improve sensitivity, especially when coupled with mass spectrometry, derivatization can be employed. nih.gov Although challenging, SFC-MS provides a valuable tool for the analysis of organic acids, including phenylglyoxylate. nih.govnsf.gov

Table 3: SFC Method for Phenylglyoxylic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Diol bonded phase silica | nih.gov |

| Mobile Phase | CO2 with ethanol-water-methanesulfonic acid (97.5:2.4:0.1, v/v) as co-eluent | nih.gov |

| Detection | UV (255 nm) | nih.gov |

| Application | Determination of phenylglyoxylic and mandelic acids in urine. nih.gov | nih.gov |

Ion chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. nih.gov It is a powerful technique for the analysis of carboxylic acids. nih.govtandfonline.com The separation mechanism can be based on ion exchange, ion exclusion, or ion pairing. tandfonline.com